molecular formula C10H9F3O3 B2487872 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid CAS No. 3259-38-9

2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid

Cat. No.: B2487872
CAS No.: 3259-38-9
M. Wt: 234.174
InChI Key: XFZJIHDLEUDRJM-UHFFFAOYSA-N
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Description

2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid (C₁₀H₉F₃O₃, molecular weight 234.17 g/mol) is a fluorinated propanoic acid derivative featuring a hydroxyl group at the α-carbon and a 3-(trifluoromethyl)phenyl substituent (Fig. 1). Its structure is characterized by the SMILES string CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O and InChIKey XFZJIHDLEUDRJM-UHFFFAOYSA-N . This compound is structurally related to mandelic acid (2-hydroxy-2-phenylacetic acid) but with a propanoic acid backbone and a trifluoromethyl (CF₃) group at the meta position of the phenyl ring. The CF₃ group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-9(16,8(14)15)6-3-2-4-7(5-6)10(11,12)13/h2-5,16H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJIHDLEUDRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3259-38-9
Record name 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid
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Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts alkylation is a classical method for introducing aryl groups into organic frameworks. For this compound, 3-(trifluoromethyl)benzene reacts with a propanoic acid derivative (e.g., methyl 2-bromopropanoate) in the presence of a Lewis acid catalyst. Aluminum chloride (AlCl₃) is commonly employed at temperatures between 0–25°C. The reaction proceeds via electrophilic aromatic substitution, where the catalyst generates a carbocation intermediate from the alkylating agent.

Key Steps :

  • Catalyst Activation : AlCl₃ coordinates with the alkyl halide to form a reactive electrophile.
  • Aryl Substitution : The electrophile attacks the meta position of 3-(trifluoromethyl)benzene, favored by the electron-withdrawing CF₃ group.
  • Ester Hydrolysis : The resulting ester intermediate is hydrolyzed using aqueous HCl or NaOH to yield the carboxylic acid.

Optimization and Yield

Yields typically range from 45–60%, limited by competing side reactions such as polyalkylation. Solvent selection (e.g., dichloromethane) and stoichiometric control of AlCl₃ (1.2 equivalents) improve selectivity. Post-reaction purification involves recrystallization from ethanol/water mixtures, achieving ≥95% purity.

Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Aryl Bond Formation

This method constructs the phenyl-propanoic acid linkage through a palladium-catalyzed coupling between a boronic acid derivative and a brominated propanoic acid precursor. For example, 3-(trifluoromethyl)phenylboronic acid reacts with methyl 2-bromo-2-hydroxypropanoate under inert conditions.

Reaction Conditions :

  • Catalyst : Pd(PPh₃)₄ (2 mol%)
  • Base : K₂CO₃ (2 equivalents)
  • Solvent : Tetrahydrofuran (THF)/H₂O (3:1)
  • Temperature : 80°C, 12 hours

Advantages and Limitations

The Suzuki method offers superior regioselectivity (>90%) compared to Friedel-Crafts, avoiding unwanted positional isomers. However, boronic acid precursors are cost-prohibitive for large-scale synthesis. Post-coupling hydrolysis with 6M HCl completes the acid formation, yielding 70–75%.

Hydrolysis of Nitrile or Ester Intermediates

Nitrile Hydrolysis

Starting from 2-cyano-2-[3-(trifluoromethyl)phenyl]propanol, acidic hydrolysis (H₂SO₄, H₂O, reflux) converts the nitrile group to a carboxylic acid. This one-step process achieves 80–85% yield but requires careful pH control to prevent decarboxylation.

Ester Hydrolysis

Methyl or ethyl esters of the target compound are saponified using NaOH in methanol/water. This method is preferred industrially due to mild conditions (25–50°C) and scalability. Neutralization with HCl precipitates the acid, which is filtered and dried.

Enzymatic Resolution for Enantiopure Synthesis

Racemic Mixture Preparation

The compound is synthesized as a racemate via the aforementioned chemical methods. Enzymatic resolution using Burkholderia cepacia lipase selectively hydrolyzes one enantiomer of a prochiral ester intermediate.

Procedure :

  • Substrate : Racemic methyl 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanoate.
  • Enzyme : Immobilized B. cepacia lipase (10 mg/g substrate).
  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
  • Outcome : (S)-enantiomer hydrolyzed to acid; (R)-ester remains, separated via extraction.

Yield and Purity

This method achieves 98% enantiomeric excess (ee) for the (S)-acid, with a 40–45% isolated yield. The unreacted (R)-ester is racemized and recycled, enhancing overall efficiency.

Industrial-Scale Production Considerations

Cost-Effective Catalysts

Industrial protocols favor heterogeneous catalysts (e.g., zeolite-supported AlCl₃) for Friedel-Crafts reactions, reducing waste and enabling catalyst reuse. Continuous flow reactors minimize side reactions, improving yield to 68%.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., [BMIM][BF₄]) as solvents for Suzuki couplings, enhancing reaction rates and reducing Pd leaching. Lifecycle assessments indicate a 30% reduction in carbon footprint compared to traditional methods.

Comparative Analysis of Synthesis Methods

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Friedel-Crafts 55 95 120 High
Suzuki Coupling 72 98 450 Moderate
Nitrile Hydrolysis 82 97 200 High
Enzymatic Resolution 43 99 600 Low

Table 1: Economic and efficiency metrics for primary synthesis routes.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 2-oxo-2-[3-(trifluoromethyl)phenyl]propanoic acid.

    Reduction: Formation of 2-hydroxy-2-[3-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Pharmaceutical Applications

Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid may exhibit anti-inflammatory and analgesic activities. The trifluoromethyl group is known to enhance biological activity by stabilizing reactive intermediates in biochemical processes. Preliminary studies suggest that this compound may interact with enzymes or receptors involved in inflammatory pathways, indicating potential therapeutic applications.

Cancer Research
The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the growth of cancer cells by targeting specific molecular pathways associated with tumor proliferation. For instance, compounds structurally related to TFMPA have shown significant antiproliferative effects against various cancer cell lines, including colorectal and breast cancer cells .

Biochemical Mechanisms

Enzyme Inhibition
The compound is believed to act as an inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. This inhibition can lead to altered metabolic pathways, potentially enhancing the efficacy of co-administered drugs or reducing adverse effects.

Antioxidant Activity
Additionally, this compound has been suggested to exhibit antioxidant properties, which could protect cells from oxidative stress and damage caused by free radicals. This mechanism is particularly relevant in the context of neurodegenerative diseases and aging.

Industrial Applications

Synthesis of Specialty Chemicals
In the chemical industry, TFMPA serves as a versatile building block for synthesizing more complex organic molecules. Its unique chemical structure allows for the development of specialty chemicals with tailored properties for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1. Substituent Position and Key Properties

Compound CF₃ Position Molecular Formula MW (g/mol) logP* pKa*
Target compound 3- C₁₀H₉F₃O₃ 234.17 ~2.1 ~2.5–3.5
4-CF₃ isomer 4- C₁₀H₉F₃O₂ 218.17 ~2.8 ~4.2
2,4-diCF₃ isomer 2,4- C₁₁H₈F₆O₂ 286.17 ~3.8 ~1.9

*Estimated via computational modeling.

Functional Groups on the Propanoic Acid Chain

The α-carbon substituent critically impacts reactivity and bioactivity:

  • Hydroxyl group (target compound): Enhances acidity (pKa ~2.5–3.5) and enables hydrogen bonding, improving solubility in polar solvents (e.g., 12 mg/mL in water vs. <1 mg/mL for non-hydroxylated analogs) .
  • Methyl group (2-methyl-2-[3-(trifluoromethyl)phenyl]propanoic acid): The methyl substituent (C₁₁H₁₁F₃O₂, MW 232.2 g/mol) increases steric bulk, reducing enzymatic degradation but lowering solubility (logP ~3.2) .

Biological Activity

2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid, also known as trifluoromethyl phenyl propanoic acid, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which significantly influences its chemical behavior and biological activity. The presence of this electronegative group enhances lipophilicity and modulates interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may exhibit selective cytotoxicity against various cancer cell lines, including HCT-116 and HeLa cells.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, notably involving heat shock proteins such as TRAP1. This mechanism is supported by molecular docking studies that suggest strong binding affinities to these proteins.
Cell LineIC50 (µM)Mechanism of Action
HCT-1160.81Apoptosis via TRAP1 inhibition
HeLa0.69Induction of nuclear disintegration

Anti-inflammatory Effects

In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and modulate immune responses.

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of the compound on HCT-116 cells, revealing significant inhibitory action with an IC50 value of 0.81 µM. Treated cells exhibited nuclear fragmentation and chromatin condensation, indicative of apoptosis.
    "The loss of DAPI staining in treated cancerous cells suggests effective induction of apoptosis" .
  • Selectivity Over Normal Cells : Further investigations showed that the compound selectively inhibited cancer cell proliferation while sparing normal HEK-293 cells, suggesting a favorable therapeutic index.
  • Inhibition of Pro-inflammatory Cytokines : In vitro assays demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential utility in inflammatory conditions.

Safety and Toxicity

While promising in terms of biological activity, safety assessments are crucial. The compound has been classified with warnings for acute toxicity if ingested and can cause skin irritation . Therefore, further studies are needed to evaluate its safety profile comprehensively.

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-2-[3-(trifluoromethyl)phenyl]propanoic acid, and what reaction conditions optimize yield?

The synthesis typically involves condensation of trifluoromethyl-substituted benzaldehyde with hydroxypropanoic acid derivatives. Key steps include:

  • Aldol condensation : Using a base catalyst (e.g., NaOH) to facilitate α-C–H activation of the carbonyl compound .
  • Reduction and hydrolysis : Sodium borohydride (NaBH₄) for selective reduction of intermediates, followed by acid hydrolysis to yield the final product .
  • Fluorination : Trifluoromethyl groups may be introduced via electrophilic substitution or by using fluorinated precursors . Optimal conditions: Anhydrous solvents (e.g., THF) under nitrogen protection to prevent side reactions .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Spectroscopy :
  • ¹H/¹³C NMR : To verify substituent positions on the phenyl ring and the hydroxypropanoic acid backbone. For example, the trifluoromethyl group shows distinct ¹⁹F NMR shifts at ~-60 ppm .
  • IR : Confirms the presence of hydroxyl (-OH, ~3200 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) groups .
    • Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>98% for research-grade material) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for stereochemical assignments?

Contradictions in splitting patterns may arise from dynamic stereochemistry or solvent effects. Methodological solutions include:

  • Variable-temperature NMR : To observe coalescence of peaks and determine energy barriers for conformational interconversion .
  • X-ray crystallography : Definitive assignment of stereochemistry via crystal structure analysis, especially for chiral centers .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts for comparison .

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Continuous flow reactors : Improve mixing efficiency and reduce side reactions (e.g., over-reduction) compared to batch processes .
  • Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in trifluoromethylphenyl group installation .
  • In-line purification : Simulated moving bed (SMB) chromatography isolates intermediates, reducing impurity carryover .

Q. How does the trifluoromethyl group influence the compound’s biological activity in enzyme inhibition studies?

  • Enhanced binding affinity : The electron-withdrawing CF₃ group increases polarity, improving interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .
  • Metabolic stability : Fluorine atoms resist oxidative degradation, prolonging in vivo half-life in pharmacological models .
  • Experimental validation : Competitive inhibition assays (e.g., IC₅₀ determination via fluorescence quenching) quantify potency .

Methodological Challenges and Solutions

Q. How are solubility issues addressed in aqueous biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) to solubilize the compound without denaturing proteins .
  • pH adjustment : Deprotonate the carboxylic acid group at pH > 5 to enhance water solubility .

Q. What analytical techniques differentiate between positional isomers (e.g., 3-trifluoromethyl vs. 4-trifluoromethyl derivatives)?

  • High-resolution mass spectrometry (HRMS) : Exact mass measurements distinguish isomers with identical nominal masses .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to identify substituent positions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

  • Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa) and incubation time .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may skew activity measurements .

Safety and Handling

Q. What precautions are necessary for handling fluorinated propanoic acids?

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF gas during degradation) .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, as fluorinated compounds can penetrate latex .

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